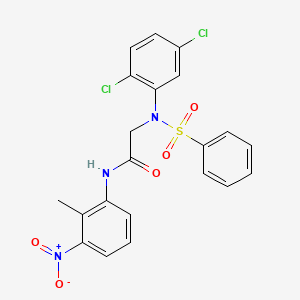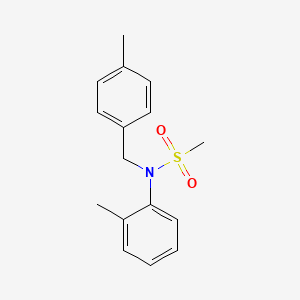![molecular formula C15H13IN2O3S B3507844 N-[4-(cyanomethyl)phenyl]-3-iodo-4-methoxybenzenesulfonamide](/img/structure/B3507844.png)
N-[4-(cyanomethyl)phenyl]-3-iodo-4-methoxybenzenesulfonamide
Vue d'ensemble
Description
N-[4-(cyanomethyl)phenyl]-3-iodo-4-methoxybenzenesulfonamide, also known as CMPI, is a chemical compound that has gained attention in scientific research due to its potential in various fields. CMPI is a sulfonamide derivative with a unique molecular structure that makes it a promising compound for use in biochemical and physiological research.
Mécanisme D'action
The mechanism of action of N-[4-(cyanomethyl)phenyl]-3-iodo-4-methoxybenzenesulfonamide involves its ability to inhibit specific enzymes and proteins involved in various cellular processes. This compound has been shown to inhibit the activity of carbonic anhydrase IX, a protein that is overexpressed in many types of cancer cells. This inhibition leads to a decrease in the pH of the tumor microenvironment, which can inhibit the growth and proliferation of cancer cells. This compound has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition can lead to an increase in the levels of acetylcholine, which can improve cognitive function in individuals with neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to decrease the pH of the tumor microenvironment, leading to a decrease in cell proliferation and an increase in apoptosis. In addition, this compound has been shown to inhibit the activity of carbonic anhydrase IX, which can lead to a decrease in the invasion and metastasis of cancer cells. In the brain, this compound has been shown to inhibit the activity of acetylcholinesterase, leading to an increase in the levels of acetylcholine and an improvement in cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[4-(cyanomethyl)phenyl]-3-iodo-4-methoxybenzenesulfonamide in lab experiments is its unique molecular structure, which allows it to target specific enzymes and proteins. In addition, the synthesis method for this compound is relatively efficient, with a yield of 60-70%. However, one limitation of using this compound in lab experiments is its potential toxicity, as it has been shown to be cytotoxic at high concentrations. Therefore, careful consideration must be taken when determining the appropriate concentration to use in experiments.
Orientations Futures
There are several future directions for the use of N-[4-(cyanomethyl)phenyl]-3-iodo-4-methoxybenzenesulfonamide in scientific research. One potential direction is the development of this compound as a therapeutic agent for the treatment of cancer and neurological disorders. Another direction is the use of this compound as a fluorescent probe for imaging specific proteins and enzymes in cells. Additionally, further research is needed to determine the optimal concentration of this compound to use in lab experiments and to investigate its potential toxicity in vivo.
Conclusion:
In conclusion, this compound, or this compound, is a promising compound for use in scientific research. Its unique molecular structure allows it to target specific enzymes and proteins, making it a potential therapeutic agent for the treatment of cancer and neurological disorders. While there are limitations to its use in lab experiments, further research is needed to fully understand its potential applications and toxicity.
Applications De Recherche Scientifique
N-[4-(cyanomethyl)phenyl]-3-iodo-4-methoxybenzenesulfonamide has been studied for its potential use in various scientific research areas. One of the main applications of this compound is in the field of cancer research. Studies have shown that this compound can inhibit the growth of cancer cells by targeting specific enzymes and proteins involved in cell proliferation. This compound has also been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, this compound has shown promise in the field of bioimaging, as it can be used as a fluorescent probe for imaging specific proteins and enzymes in cells.
Propriétés
IUPAC Name |
N-[4-(cyanomethyl)phenyl]-3-iodo-4-methoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13IN2O3S/c1-21-15-7-6-13(10-14(15)16)22(19,20)18-12-4-2-11(3-5-12)8-9-17/h2-7,10,18H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDXYAUXVVYIQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC#N)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13IN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(4-methyl-5-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]thio}-4H-1,2,4-triazol-3-yl)methyl]-2-furamide](/img/structure/B3507763.png)
![N-[4-(acetylamino)phenyl]-3-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B3507768.png)
![N-(2,3-dimethylphenyl)-2-(2-ethoxy-4-{[(4-fluorophenyl)amino]methyl}phenoxy)acetamide](/img/structure/B3507775.png)

amino]benzamide](/img/structure/B3507780.png)
![1,3-dimethyl-7-(2-phenylethyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B3507786.png)
![1-(2,5-dichlorophenyl)-4-[(2,5-diethoxyphenyl)sulfonyl]piperazine](/img/structure/B3507794.png)

![1-(2,5-dichlorophenyl)-4-[(4-ethylphenyl)sulfonyl]piperazine](/img/structure/B3507803.png)

![2-[(4,5-diphenyl-1H-imidazol-2-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B3507816.png)

![3-chloro-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B3507858.png)
![N~1~-2-biphenylyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(2-methylphenyl)glycinamide](/img/structure/B3507877.png)